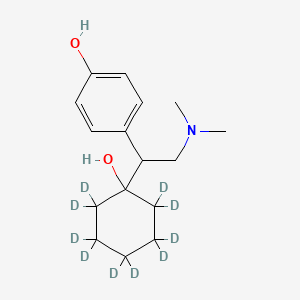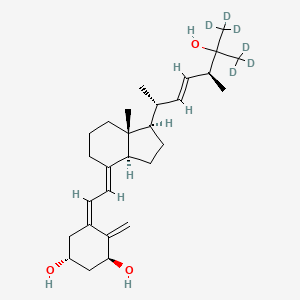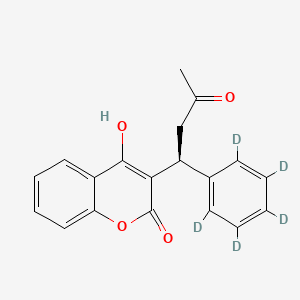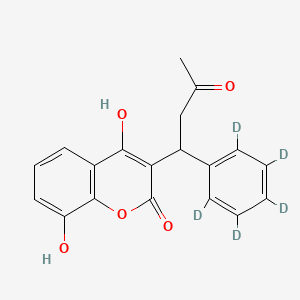
LY2886721
Übersicht
Beschreibung
LY-2886721 ist ein niedermolekularer Inhibitor des β-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1). Es wurde von Eli Lilly & Co. als potenzielles Therapeutikum für die Alzheimer-Krankheit entwickelt. Die Verbindung hemmt selektiv BACE1, das an der Produktion von Amyloid-β-Peptiden beteiligt ist, einem Merkmal der Alzheimer-Krankheit .
Wissenschaftliche Forschungsanwendungen
LY-2886721 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It selectively inhibits BACE1, reducing the production of amyloid-β peptides in the brain. This inhibition has been shown to lower amyloid-β levels in various animal models and human clinical trials .
In addition to its use in Alzheimer’s research, LY-2886721 has been utilized in studies to understand the role of BACE1 in other neurodegenerative diseases and cognitive impairments. Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating central nervous system disorders .
Wirkmechanismus
Target of Action
LY2886721, also known as N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide, primarily targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a key protease controlling the formation of amyloid β, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease (AD) .
Mode of Action
This compound acts as a potent and selective inhibitor of BACE1 . It inhibits recombinant hBACE1 with an IC50 of 20 nM . The compound’s interaction with BACE1 results in robust in vivo amyloid β lowering in nonclinical animal models . This inhibition of BACE1 reduces the formation of amyloid β, thereby potentially slowing the progression of AD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic processing of the amyloid precursor protein (APP), initiated by BACE1 . By inhibiting BACE1, this compound reduces the cleavage of APP and the subsequent formation of amyloid β . This leads to a decrease in the accumulation of amyloid β plaques, which are a characteristic feature of AD .
Pharmacokinetics
It is known that this compound is orally available , suggesting good absorption. It has also been reported that the compound can penetrate the blood-brain barrier , indicating effective distribution to the site of action.
Result of Action
The primary molecular effect of this compound is the inhibition of BACE1, leading to a reduction in the production of amyloid β . At the cellular level, this results in a decrease in the formation and accumulation of amyloid β plaques . These effects collectively contribute to the compound’s potential therapeutic benefit in AD.
Action Environment
It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs in general These can include factors such as diet, lifestyle, co-administered drugs, and exposure to environmental toxins
Biochemische Analyse
Biochemical Properties
LY2886721 plays a significant role in biochemical reactions, particularly in the inhibition of BACE1, a key protease controlling the formation of amyloid β . It has high selectivity against key off-target proteases, which efficiently translates in vitro activity into robust in vivo amyloid β lowering in nonclinical animal models .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by lowering amyloid β levels, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a BACE1 active site inhibitor. It exerts its effects at the molecular level by inhibiting BACE1, thereby controlling the formation of amyloid β .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates robust and persistent amyloid β lowering effects over time. This is observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the processing of amyloid precursor protein (APP). It interacts with BACE1, an enzyme that initiates the amyloidogenic processing of APP .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LY-2886721 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Ein Syntheseweg umfasst die Reaktion von N-(3-((4aS,7aS)-2-Amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorphenyl)-5-fluorpicolinamid mit o-Methylhydroxylaminhydrochlorid in Gegenwart von Pyridin und Ethanol bei 50 °C .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für LY-2886721 sind in der öffentlichen Domäne nicht umfassend dokumentiert. Die Synthese umfasst in der Regel chemische Reaktionen im großen Maßstab unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LY-2886721 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie Amiden und fluorierten aromatischen Ringen. Es ist auch an der Komplexbildung mit seinem Zielenzym BACE1 beteiligt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von LY-2886721 verwendet werden, sind o-Methylhydroxylaminhydrochlorid, Pyridin und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit LY-2886721 gebildet wird, ist die finale Inhibitorenverbindung selbst, die in verschiedenen biologischen Tests und klinischen Studien verwendet wird .
Wissenschaftliche Forschungsanwendungen
LY-2886721 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Alzheimer-Krankheit untersucht. Es hemmt selektiv BACE1 und reduziert die Produktion von Amyloid-β-Peptiden im Gehirn. Diese Hemmung hat sich in verschiedenen Tiermodellen und klinischen Studien am Menschen als Senkung des Amyloid-β-Spiegels gezeigt .
Neben seiner Verwendung in der Alzheimer-Forschung wurde LY-2886721 in Studien verwendet, um die Rolle von BACE1 bei anderen neurodegenerativen Erkrankungen und kognitiven Beeinträchtigungen zu verstehen. Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, macht es zu einem wertvollen Werkzeug zur Untersuchung von Erkrankungen des zentralen Nervensystems .
Wirkmechanismus
LY-2886721 entfaltet seine Wirkung durch selektive Hemmung des β-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1). BACE1 ist für die initiale Spaltung des Amyloid-Vorläuferproteins (APP) verantwortlich, die zur Bildung von Amyloid-β-Peptiden führt. Durch die Hemmung von BACE1 reduziert LY-2886721 die Produktion von Amyloid-β-Peptiden und verlangsamt so möglicherweise das Fortschreiten der Alzheimer-Krankheit .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Verubecestat
- Lanabecestat
- Atabecestat
Einzigartigkeit: LY-2886721 ist einzigartig in seiner hohen Selektivität für BACE1 gegenüber anderen Aspartylproteasen wie Cathepsin D, Pepsin und Renin. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .
Im Vergleich zu anderen BACE1-Inhibitoren wie Verubecestat und Lanabecestat zeigte LY-2886721 sowohl in präklinischen als auch in klinischen Studien robuste zentrale Amyloid-β-senkende Wirkungen. Seine Entwicklung wurde jedoch aufgrund abnormaler Leberbiochemie-Werte, die in klinischen Studien beobachtet wurden, eingestellt .
Eigenschaften
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRNVHMMDAAIK-YPMLDQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155117 | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-50-9 | |
| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2886721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)
